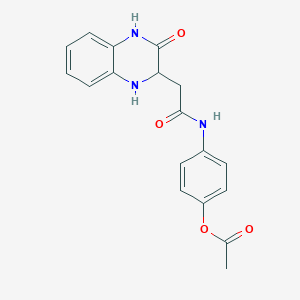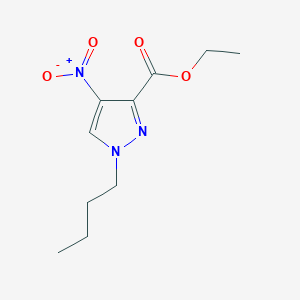
Acetato de 4-(2-(3-oxo-1,2,3,4-tetrahidroquinoxalin-2-il)acetamido)fenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives.
Aplicaciones Científicas De Investigación
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cell lines.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is also explored for its use in the synthesis of other quinoxaline derivatives, which have applications in the pharmaceutical and agrochemical industries.
Métodos De Preparación
The synthesis of 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Final Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride to yield the target compound.
Análisis De Reacciones Químicas
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:
Mecanismo De Acción
The mechanism of action of 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, which can cause oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Isoquinoline Derivatives: Isoquinoline derivatives also possess a bicyclic structure and are known for their diverse pharmacological properties.
Benzimidazole Derivatives: Benzimidazole derivatives have a similar heterocyclic structure and are used in various therapeutic applications.
Propiedades
IUPAC Name |
[4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11(22)25-13-8-6-12(7-9-13)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFYYCSBIPRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2424835.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2424836.png)
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B2424839.png)
![2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2424840.png)



![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2424849.png)



